Reduced Lipophilicity (XLogP3) vs. 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine
The presence of the hydroxyl group on the azetidine ring of the target compound significantly reduces its lipophilicity compared to its closest non-hydroxylated analog. The computed XLogP3 for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is 0.4 [1], while the value for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine is 1.4 [2]. This represents a 1.0 log unit decrease, predicting substantially higher aqueous solubility and a more favorable profile for oral drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine (CAS 2196212-82-3): XLogP3 = 1.4 |
| Quantified Difference | Δ = -1.0 log unit (a 10-fold higher predicted aqueous solubility for the target) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] [2]. |
Why This Matters
For procurement, this directly impacts the selection of building blocks for lead optimization aimed at improving oral bioavailability.
- [1] PubChem Compound Summary for CID 126850197, 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 131702848, 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine. National Center for Biotechnology Information (2025). View Source
